

GW549390X chemical structure and properties

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Compound of Interest

Compound Name: GW549390X

Cat. No.: B1239478

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In-Depth Technical Guide: GW549390X

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW549390X, chemically identified as N,5-diphenyl-1,3-oxazol-2-amine, is a small molecule that has been characterized as a dual inhibitor of Firefly Luciferase (FLuc) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Its activity against these two distinct targets suggests its potential utility as a tool compound in high-throughput screening and as a lead for the development of novel therapeutics targeting angiogenesis. This guide provides a summary of the available technical information for **GW549390X**, including its chemical structure, properties, and mechanism of action. While specific experimental protocols for this compound are not publicly available, this document outlines generalized methodologies for the relevant assays and describes the pertinent signaling pathways.

Chemical Structure and Properties

Detailed physicochemical and pharmacokinetic data for **GW549390X** are not readily available in the public domain. The following table summarizes the known chemical properties.



Property	Value
Chemical Name	N,5-diphenyl-1,3-oxazol-2-amine
Molecular Formula	C15H12N2O
Molecular Weight	236.27 g/mol
SMILES	C1(=CC=CC=C1)C2=CN=C(O2)NC3=CC=CC= C3
Purity	>98%
Storage	Store at -20°C as a powder. In DMSO, stable for 2 weeks at 4°C or 6 months at -80°C.[1]

Note: Solubility, stability, and pharmacokinetic (ADME) data are not currently available in public literature.

Mechanism of Action

GW549390X exhibits a dual inhibitory mechanism, targeting both a reporter enzyme and a key signaling receptor kinase.

Inhibition of Firefly Luciferase (FLuc)

GW549390X is a potent inhibitor of Firefly Luciferase, a commonly used reporter in high-throughput screening assays. It acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the FLuc enzyme, thereby preventing the binding of ATP and subsequent light-producing reaction. This property is crucial to consider when utilizing FLucbased reporter assays for screening other biological targets, as **GW549390X** could act as a false positive.

Inhibition of VEGFR2

GW549390X also functions as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. By inhibiting VEGFR2, **GW549390X** can block the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, all critical processes in the formation of new blood vessels.



Quantitative Data

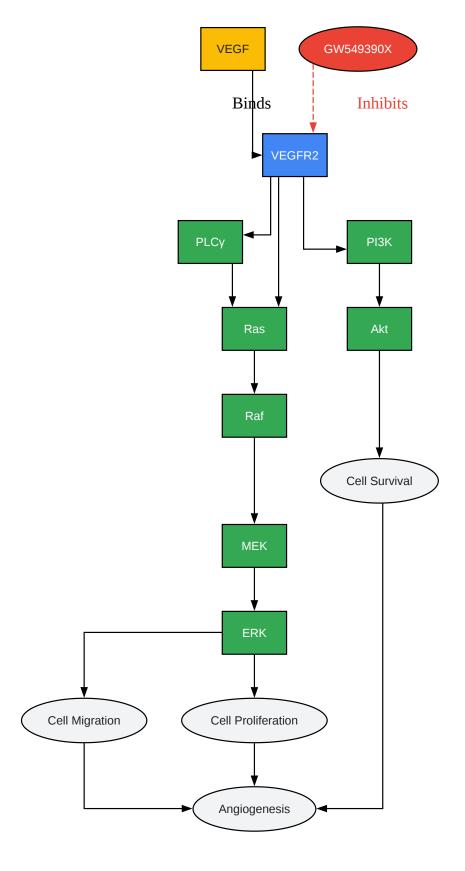
The following table summarizes the known inhibitory concentrations (IC50) of **GW549390X** against its targets.

Target	IC50
Firefly Luciferase (FLuc)	0.26 μM[1]
VEGFR2	1.2 μM[1]

Signaling Pathway VEGFR2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This activation triggers multiple downstream signaling cascades that are crucial for angiogenesis. **GW549390X**, by inhibiting VEGFR2, blocks the initiation of these pathways.





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Caption: VEGFR2 signaling pathway and point of inhibition by GW549390X.



Experimental Protocols

While the specific experimental protocols used for the characterization of **GW549390X** are not publicly available, the following sections describe generalized methodologies for assessing its inhibitory activity.

Firefly Luciferase Inhibition Assay (Generalized Protocol)

This protocol outlines a typical in vitro assay to determine the IC50 of a compound against Firefly Luciferase.



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Caption: Generalized workflow for a Firefly Luciferase inhibition assay.

Methodology:

- Reagent Preparation:
 - Reconstitute recombinant Firefly Luciferase enzyme in a suitable assay buffer (e.g., Tris-HCl with MgCl₂ and DTT).
 - Prepare a stock solution of D-Luciferin and ATP in assay buffer.
- Compound Preparation:
 - Prepare a stock solution of GW549390X in 100% DMSO.



- Perform serial dilutions of the stock solution to create a range of concentrations for testing.
- · Assay Procedure:
 - In a 384-well microplate, add a fixed amount of FLuc enzyme to each well.
 - Add the serially diluted GW549390X or vehicle control (DMSO) to the respective wells.
 - Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound-enzyme interaction.
 - Initiate the luminescent reaction by adding a solution containing D-Luciferin and ATP to all wells.
- Data Acquisition and Analysis:
 - Immediately measure the luminescence signal using a plate-reading luminometer.
 - Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
 - Plot the normalized luminescence against the logarithm of the inhibitor concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC50 value.

VEGFR2 Kinase Inhibition Assay (Generalized Protocol)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against the VEGFR2 kinase domain.





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Caption: Generalized workflow for a VEGFR2 kinase inhibition assay.

Methodology:

- Reagent Preparation:
 - Obtain recombinant human VEGFR2 kinase domain.
 - Prepare a kinase assay buffer (e.g., HEPES buffer containing MgCl₂, MnCl₂, and DTT).
 - Prepare a stock solution of a suitable peptide substrate for VEGFR2 (e.g., a poly-Glu, Tyr peptide).
 - Prepare a stock solution of ATP.
- Compound Preparation:
 - Prepare a stock solution of GW549390X in 100% DMSO.
 - Perform serial dilutions to obtain a range of test concentrations.
- Assay Procedure:
 - To the wells of a microplate, add the VEGFR2 enzyme, the peptide substrate, and the serially diluted GW549390X or vehicle control.
 - Incubate at room temperature to allow for inhibitor binding.
 - Initiate the kinase reaction by adding a specific concentration of ATP.
 - Allow the reaction to proceed for a defined time at a controlled temperature (e.g., 30°C).
 - Stop the reaction by adding a solution containing EDTA.
- Detection and Data Analysis:



- Quantify the amount of phosphorylated substrate or the amount of ADP produced. This
 can be achieved using various detection technologies, such as ADP-Glo™ (Promega) or
 HTRF® (Cisbio).
- Normalize the signal to positive (no inhibitor) and negative (no enzyme) controls.
- Plot the normalized signal against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a suitable dose-response model.

Conclusion

GW549390X is a valuable chemical probe for studying the roles of Firefly Luciferase and VEGFR2. Its dual activity necessitates careful consideration in the design and interpretation of high-throughput screening campaigns, particularly those employing luciferase-based reporters. While the publicly available data on **GW549390X** is limited, this guide provides a foundational understanding of its chemical nature, mechanism of action, and methods for its study. Further research is warranted to fully elucidate its physicochemical properties, pharmacokinetic profile, and full therapeutic potential.

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References

- 1. Discovery of 5-benzyl-3-phenyl-4,5-dihydroisoxazoles and 5-benzyl-3-phenyl-1,4,2-dioxazoles as potent firefly luciferase inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
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